molecular formula C12H17NO4S B12596323 Methyl 2-[1-(acetyloxy)-3-methylbutyl]-1,3-thiazole-4-carboxylate CAS No. 644991-26-4

Methyl 2-[1-(acetyloxy)-3-methylbutyl]-1,3-thiazole-4-carboxylate

Cat. No.: B12596323
CAS No.: 644991-26-4
M. Wt: 271.33 g/mol
InChI Key: AQTOHTQKPWGTJJ-UHFFFAOYSA-N
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Description

Methyl 2-[1-(acetyloxy)-3-methylbutyl]-1,3-thiazole-4-carboxylate is a complex organic compound that features a thiazole ring, a carboxylate ester, and an acetyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[1-(acetyloxy)-3-methylbutyl]-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction, followed by esterification to introduce the carboxylate group. The acetyloxy group is then introduced via acetylation using acetic anhydride in the presence of a base such as pyridine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[1-(acetyloxy)-3-methylbutyl]-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the acetyloxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Methyl 2-[1-(acetyloxy)-3-methylbutyl]-1,3-thiazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[1-(acetyloxy)-3-methylbutyl]-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The acetyloxy group can undergo hydrolysis to release acetic acid, which may interact with biological pathways. The thiazole ring can bind to enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[1-(acetyloxy)-3-methylbutyl]-1,3-thiazole-4-carboxylate is unique due to its combination of a thiazole ring and an acetyloxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

644991-26-4

Molecular Formula

C12H17NO4S

Molecular Weight

271.33 g/mol

IUPAC Name

methyl 2-(1-acetyloxy-3-methylbutyl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C12H17NO4S/c1-7(2)5-10(17-8(3)14)11-13-9(6-18-11)12(15)16-4/h6-7,10H,5H2,1-4H3

InChI Key

AQTOHTQKPWGTJJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C1=NC(=CS1)C(=O)OC)OC(=O)C

Origin of Product

United States

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